molecular formula C45H58N10O8S2 B12091477 H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

Cat. No.: B12091477
M. Wt: 931.1 g/mol
InChI Key: PWRIWNRQEPOGNP-UHFFFAOYSA-N
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Description

  • The compound you’ve mentioned is a peptide, specifically a cyclic peptide. It contains several amino acids linked together in a specific sequence.
  • The “DL” prefix indicates that the amino acids are in the racemic form (both D- and L-enantiomers).
  • The compound’s full name suggests that it consists of the following amino acids: phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
  • The “xi” in the sequence likely represents an unusual or modified amino acid, but without further information, we can’t specify its identity.
  • The compound is capped with cysteine residues at both ends, forming a cyclic structure.
  • Peptides like this one can have various biological activities, and their synthesis and study are of interest in both basic research and applied fields.
  • Preparation Methods

    • The synthesis of cyclic peptides involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
    • In SPPS, the peptide chain is built step by step on a solid support (usually a resin). Amino acids are sequentially added using protected forms.
    • The cyclization can occur during or after synthesis. For example, disulfide bridges between cysteine residues can form the cyclic structure.
    • Industrial production methods may vary depending on the specific application of the compound. Custom synthesis or modification of existing peptides is common.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Formation of disulfide bridges (cysteine-cysteine) to create the cyclic structure.

        Reduction: Breaking disulfide bonds.

        Substitution: Modification of amino acid side chains (e.g., acylation, alkylation).

    • Common reagents include protecting groups (e.g., Fmoc, Boc), coupling agents (e.g., HBTU, HATU), and reducing agents (e.g., TCEP).
    • Major products include the desired cyclic peptide and any byproducts formed during synthesis.
  • Scientific Research Applications

      Chemistry: Study of peptide synthesis methods, cyclization strategies, and chemical modifications.

      Biology: Investigation of peptide-receptor interactions, enzyme inhibition, and cellular signaling pathways.

      Medicine: Development of peptide-based drugs (e.g., cyclic peptides as potential therapeutics).

      Industry: Use in diagnostics, biotechnology, and materials science.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific target.
    • If it interacts with receptors, it may modulate signaling pathways.
    • If it inhibits enzymes, it could affect metabolic processes.
    • Further research is needed to determine the exact molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, without knowing the identity of the “xi” amino acid, it’s challenging to compare this compound directly.
    • cyclic peptides with similar structures (e.g., containing Phe, Cys, Trp, and Lys) may exist.
    • Examples of similar compounds include cyclosporin A (immunosuppressant) and gramicidin S (antibiotic).

    Remember that this overview provides a general understanding, and specific details would require more in-depth research

    Properties

    IUPAC Name

    10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PWRIWNRQEPOGNP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C45H58N10O8S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    931.1 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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